Binding Affinity to TET2 Methylcytosine Dioxygenase: Head-to-Head Comparison with Patent-Defined Analogs
In SPR assays performed under identical conditions for the US20240208998 patent series, 4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide (Example 3) shows a Kd of 16,000 nM for human TET2 [1]. This is 3.2-fold weaker than the tightest analog in the set (Example 6, Kd = 5,000 nM) but 1.14-fold stronger than Example 13/14 (Kd = 14,000 nM). Thus, while not the most potent congener, it represents a mid-range affinity binder within this specific chemotype, making it useful as a baseline probe for structure-activity relationship (SAR) studies where intermediate binding is desired.
| Evidence Dimension | TET2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 16,000 nM |
| Comparator Or Baseline | Example 6: Kd = 5,000 nM; Example 13/14: Kd = 14,000 nM; Example 12: Kd = 6,000 nM (all from same patent, same assay) |
| Quantified Difference | 3.2-fold weaker than best-in-series; 1.14-fold stronger than Example 13/14 |
| Conditions | Surface Plasmon Resonance (SPR), Biacore T200, human TET2 protein |
Why This Matters
This precisely defines the compound's binding potency rank within the patent series, enabling researchers to select it as a 'mid-potency' control for benchmarking more potent or weaker analogs.
- [1] BindingDB. Kd data for BDBM683017 (Example 3), BDBM683020 (Example 6), BDBM683028 (Example 14), BDBM683027 (Example 13), BDBM683026 (Example 12). Binding Database, 2024. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?accession_number=Q6N021 View Source
